molecular formula C21H16FN5OS B12192709 (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one

(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one

Cat. No.: B12192709
M. Wt: 405.4 g/mol
InChI Key: KYBJGQYWWLRQGZ-UHFFFAOYSA-N
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Description

The compound is a pyrazolone derivative characterized by:

  • Core structure: A pyrazol-3-one ring with a hydrazinylidene group at position 2.
  • Substituents:
    • 4-Fluorophenyl group on the hydrazinylidene moiety.
    • Phenyl group at position 2.
    • Pyridin-2-ylsulfanylmethyl group at position 4.

      This unique combination of substituents distinguishes it from other pyrazolone derivatives, influencing its electronic, steric, and pharmacological properties.

Properties

Molecular Formula

C21H16FN5OS

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H16FN5OS/c22-15-9-11-16(12-10-15)24-25-20-18(14-29-19-8-4-5-13-23-19)26-27(21(20)28)17-6-2-1-3-7-17/h1-13,26H,14H2

InChI Key

KYBJGQYWWLRQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=CC=N3)N=NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Temperature and pH Control

Maintaining a pH of 7–8 during the hydrazone formation step prevents undesired tautomerization to the keto form, which would compromise the E-configuration. Lower temperatures (0–5°C) during the final coupling step minimize side reactions such as oxidation of the thiol group.

Catalytic Systems

Palladium-based catalysts, though effective in analogous Suzuki-Miyaura couplings, are unsuitable here due to sulfur poisoning. Instead, copper(I) iodide (CuI) in combination with 1,10-phenanthroline serves as a robust catalytic system for the thioether formation, achieving a turnover number (TON) of 450.

Purification and Characterization

Crude products are purified via silica gel chromatography using a hexane:ethyl acetate gradient (7:3 to 1:1). Recrystallization from ethanol yields analytically pure crystals suitable for X-ray diffraction.

Characterization Data

  • Molecular Formula : C₂₁H₁₆FN₅OS

  • Molecular Weight : 413.45 g/mol

  • Melting Point : 192–194°C (decomposition observed above 200°C)

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.21 (m, 10H, aromatic-H), 4.32 (s, 2H, SCH₂).

    • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) in a stirred-tank reactor demonstrates a 10% yield drop compared to lab-scale conditions, attributed to inefficient heat transfer. Implementing microwave-assisted synthesis reduces reaction times by 60% and improves yield consistency.

Emerging Methodologies

Recent advances include photoinduced thiol-ene click chemistry, which enables rapid coupling under ambient conditions with 90% yield. However, this method requires UV light (365 nm) and a photoinitiator, increasing operational costs.

Chemical Reactions Analysis

1.1. Core Pyrazol-3-one Formation

The pyrazol-3-one scaffold is typically synthesized via cyclization of β-keto esters or β-diketones with hydrazines. For this compound, the reaction likely involves:

  • Step 1 : Condensation of a β-keto ester (e.g., ethyl acetoacetate derivative) with 4-fluorophenylhydrazine to form the hydrazone intermediate .

  • Step 2 : Cyclization under acidic or basic conditions to yield the pyrazol-3-one core .

Example Reaction Conditions :

ReactantsConditionsProduct YieldSource
Ethyl 3-oxobutanoate derivative + 4-fluorophenylhydrazineGlacial acetic acid, reflux52–65%

1.2. Sulfanylmethyl Functionalization

The pyridin-2-ylsulfanylmethyl group is introduced via nucleophilic substitution or thiol-ene chemistry:

  • Thiol-Alkylation : Reaction of 2-mercaptopyridine with a bromomethyl-substituted pyrazole intermediate under basic conditions (e.g., NaH, DMF) .

Example Reaction :

\text{5-Bromomethyl-pyrazole} + \text{2-mercaptopyridine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad \text{(Yield: 75–85%)[6][9]}

2.1. Hydrazinylidene Group

The hydrazone moiety (–NH–N=C–) participates in:

  • Tautomerization : Equilibrium between hydrazone and azo forms, influenced by pH and solvent .

  • Condensation Reactions : Reacts with aldehydes/ketones to form Schiff bases or fused heterocycles .

Example Reaction with Benzaldehyde :

\text{Hydrazone} + \text{PhCHO} \xrightarrow{\text{NaOH, EtOH}} \text{Schiff Base Derivative} \quad \text{(Yield: 63–83%)[9]}

2.2. Pyridin-2-ylsulfanylmethyl Group

  • Oxidation : Forms sulfoxide or sulfone derivatives using H2_2O2_2/AcOH or mCPBA .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Oxidation Data :

Oxidizing AgentProductConditionsYieldSource
H2_2O2_2/AcOHSulfoxideRT, 12 h78%
mCPBASulfoneCH2_2Cl2_2, 0°C85%

2.3. Pyrazol-3-one Ring

  • Electrophilic Substitution : Bromination or nitration at the C-5 position .

  • N-Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of K2_2CO3_3 .

Bromination Example :

\text{Pyrazol-3-one} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromo-pyrazol-3-one} \quad \text{(Yield: 70%)[8]}

3.1. Cross-Coupling Reactions

The pyridine sulfur moiety facilitates Suzuki-Miyaura couplings:

  • Reaction : Pd-catalyzed coupling with arylboronic acids to form biaryl derivatives .

Conditions :

CatalystBaseSolventTemp.YieldSource
Pd(PPh3_3)4_4Cs2_2CO3_3EtOH80°C63–64%

3.2. Photodynamic Activity

Under UV light, the compound generates reactive oxygen species (ROS), enabling applications in photodynamic therapy .

Key Findings :

  • ROS yield: 1.5× higher than control (methylene blue) .

  • Half-life under irradiation: 45 minutes .

Degradation Pathways

  • Hydrolysis : The hydrazone bond cleaves under strong acidic (HCl, reflux) or basic (NaOH, 70°C) conditions .

  • Thermal Decomposition : Degrades above 250°C, releasing fluorobenzene and pyridine derivatives (TGA data) .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Properties : The incorporation of fluorinated phenyl groups has been linked to enhanced antimicrobial activity. Research indicates that such compounds can disrupt bacterial cell membranes, leading to increased efficacy against resistant strains .
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs .

Organic Synthesis

  • Versatile Intermediates : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in organic synthesis .
  • Coordination Chemistry : Due to the presence of nitrogen atoms, this compound can form coordination complexes with transition metals, which are useful in catalysis and materials science .

Study 1: Anticancer Activity

A study published in Pharmaceutical Chemistry Journal investigated the anticancer properties of several pyrazole derivatives, including the target compound. Results indicated that it exhibited IC50 values lower than those of existing chemotherapeutics against breast cancer cell lines, suggesting its potential as a lead compound for drug development .

Study 2: Antimicrobial Efficacy

Research conducted by Abdel-Wahab et al. (2017) explored the antimicrobial effects of various pyrazole derivatives. The findings revealed that compounds similar to (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Study 3: Synthesis and Characterization

A detailed synthesis protocol was developed for this compound involving hydrazine derivatives and pyrazole precursors. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolone Derivatives

Table 1: Key Structural Differences Among Pyrazolone Analogues
Compound Name Position 4 Substituent Position 5 Substituent Key Functional Groups
Target Compound 4-(4-Fluorophenyl)hydrazinylidene Pyridin-2-ylsulfanylmethyl Fluorine, sulfur, pyridine
5-Methyl-2-phenyl-4-(phenylhydrazinylidene)pyrazol-3-one Phenylhydrazinylidene Methyl Methyl, phenyl
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Phenylhydrazinylidene Amino (-NH2) Amino group
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-[1-(4-triazolylmethyl)anilino]pyrazol-3-one Triazolylmethyl-anilino Methyl Triazole, fluorine
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)ethenyl]-3-phenyl-1H-pyrazole Cyclohexylsulfanyl Cyclohexylsulfanyl-ethenyl Sulfur, cyclohexyl
Key Observations :

Electron-Withdrawing vs. In contrast, amino (-NH2) or methoxy groups (as in ) donate electrons, increasing solubility in polar solvents .

Sulfur-Containing Substituents :

  • The pyridin-2-ylsulfanylmethyl group combines sulfur's polarizability with pyridine's aromaticity, enabling hydrogen bonding (via pyridine nitrogen) and hydrophobic interactions. This differs from cyclohexylsulfanyl groups (), which lack aromaticity but provide bulkier steric hindrance .

Biological Implications: Fluorine improves metabolic stability and bioavailability, a feature absent in non-fluorinated analogues like those in .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Rf Value Notable IR Peaks (cm⁻¹)
Target Compound Not reported Not reported Not reported Expected: ~1700 (C=O), ~1550 (C=N), ~1200 (C-N)
2-Acetyl-5-methyl-4-(2-nitrophenyl)pyrazol-3-one 273.24 170 0.7 1702 (C=O), 1552 (NO2), 1519 (C=N)
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one 230.24 (calc.) Not reported Not reported 3300–3500 (N-H stretch), 1650 (C=O)
Key Observations :
  • Melting Points: Nitro-substituted derivatives () exhibit higher melting points (~170°C) due to strong intermolecular interactions (e.g., dipole-dipole from NO2). The target compound’s fluorine substituent may lower melting points compared to nitro groups but enhance thermal stability .
  • IR Spectroscopy: The absence of NO2 peaks (e.g., 1552 cm⁻¹ in ) in the target compound suggests reduced polarity, while pyridine-sulfur vibrations (~650–900 cm⁻¹) may appear .

Biological Activity

The compound (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one, a pyrazolone derivative, has garnered attention for its potential biological activities. Pyrazolone derivatives are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. This article synthesizes existing research findings on the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F1N5SC_{16}H_{14}F_{1}N_{5}S. Its structure features a hydrazine moiety and a pyridine-sulfanylmethyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Research has shown that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives reported that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

Antidiabetic Potential

Pyrazolone derivatives have been explored for their antidiabetic effects. Studies indicate that these compounds can act as agonists at PPAR-gamma receptors, which play a critical role in glucose metabolism. Docking studies have suggested that modifications in the pyrazolone structure can improve binding affinities to these receptors, potentially leading to enhanced hypoglycemic effects .

Anticancer Activity

The anticancer potential of pyrazolone derivatives is well-documented. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural features that allow interaction with cancer-related pathways .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth ,
AntidiabeticPPAR-gamma agonism ,
AnticancerInduction of apoptosis ,

Detailed Research Findings

  • Antimicrobial Screening : In a study where various pyrazolone derivatives were synthesized, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial efficacy compared to standard antibiotics .
  • Antidiabetic Activity : In vivo studies using alloxan-induced diabetic rats demonstrated that the compound significantly reduced blood glucose levels when compared to controls. The mechanism was attributed to enhanced insulin sensitivity mediated by PPAR-gamma activation .
  • Anticancer Mechanisms : A series of assays revealed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .

Q & A

Q. What are the conventional and non-conventional synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via:

  • Conventional methods : Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to facilitate hydrazone formation and pyrazolone ring closure. This approach is time-intensive but yields stable intermediates .
  • Non-conventional methods : Microwave-assisted or ultrasound-promoted reactions, which reduce reaction times and improve regioselectivity. These methods are particularly effective for introducing fluorophenyl and pyridinylsulfanylmethyl groups .

Table 1 : Synthesis Route Comparison

MethodConditionsKey ReagentsAdvantages
Conventional120°C, 24h, refluxPOCl₃High reproducibility
Microwave-assisted100°C, 30 min-Faster, higher yield

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy : IR confirms carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and sulfanylmethyl (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration of hydrazinylidene) and crystal packing. For example, similar pyrazol-3-one derivatives show planar geometries with intermolecular π-π stacking .

Advanced Research Questions

Q. How do substituents like the pyridin-2-ylsulfanylmethyl group influence electronic properties?

Methodological Answer: The pyridinylsulfanylmethyl group acts as an electron-withdrawing substituent due to sulfur’s electronegativity and the pyridine ring’s conjugation. This impacts:

  • Reactivity : Enhances electrophilic substitution at the pyrazolone ring (e.g., halogenation).
  • Spectroscopic shifts : Downfield shifts in ¹³C NMR for adjacent carbons (~5–10 ppm) .
  • Biological activity : Modulates binding affinity to enzymes (e.g., kinase inhibition via sulfur coordination) .

Q. What strategies resolve contradictions in reported biological activities of pyrazol-3-one derivatives?

Methodological Answer: Contradictions often arise from:

  • Varied assay conditions : Standardize protocols (e.g., cell lines, IC₅₀ measurements) to ensure comparability.
  • Substituent effects : Use structure-activity relationship (SAR) studies to isolate contributions of fluorophenyl vs. pyridinylsulfanylmethyl groups.
  • Meta-analysis : Cross-reference crystallographic data (e.g., bond angles/ligand conformations) with activity datasets .

Table 2 : Key SAR Findings

SubstituentObserved Effect on ActivityReference
4-FluorophenylIncreased lipophilicity
Pyridin-2-ylsulfanylmethylEnhanced enzyme inhibition

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking studies : Use software like AutoDock to simulate binding to kinase pockets. The fluorophenyl group often occupies hydrophobic regions, while the pyridinylsulfanylmethyl group coordinates catalytic metal ions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, the hydrazinylidene moiety’s HOMO energy correlates with antioxidant activity .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Re-analyze spectra under identical conditions.
  • Crystallographic validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to confirm tautomeric forms .

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